molecular formula C18H21N3O2 B4937361 1-(2-methylbenzyl)-4-(4-nitrophenyl)piperazine

1-(2-methylbenzyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4937361
M. Wt: 311.4 g/mol
InChI Key: VGRWCUQMFRLEEJ-UHFFFAOYSA-N
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Description

1-(2-methylbenzyl)-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzyl)-4-(4-nitrophenyl)piperazine is not fully understood. However, it has been proposed that the compound acts as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin in the brain. It has also been suggested that the compound acts as a potent dopamine D2 receptor antagonist, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-4-(4-nitrophenyl)piperazine has been shown to have several biochemical and physiological effects. In animal studies, the compound has been found to increase the levels of serotonin and dopamine in the brain. It has also been shown to have analgesic, anticonvulsant, and anti-inflammatory effects. However, the exact biochemical and physiological effects of the compound in humans are not fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methylbenzyl)-4-(4-nitrophenyl)piperazine in lab experiments include its potential as a lead compound for the development of new drugs and its ability to selectively target serotonin and dopamine receptors. However, the limitations of using the compound in lab experiments include its potential toxicity and the lack of knowledge about its long-term effects.

Future Directions

There are several future directions for research on 1-(2-methylbenzyl)-4-(4-nitrophenyl)piperazine. One direction is to further investigate its potential as a selective serotonin reuptake inhibitor (SSRI) and dopamine D2 receptor antagonist. Another direction is to investigate its potential as a lead compound for the development of new drugs for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to determine the long-term effects and potential toxicity of the compound.

Synthesis Methods

The synthesis of 1-(2-methylbenzyl)-4-(4-nitrophenyl)piperazine involves the reaction of 1-(2-methylbenzyl)piperazine with 4-nitrobenzaldehyde in the presence of a catalyst. This method has been reported in several research papers, and the yield of the product has been found to be satisfactory.

Scientific Research Applications

1-(2-methylbenzyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, it has been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) and as a potent dopamine D2 receptor antagonist. In pharmacology, it has been studied for its potential as an analgesic, anticonvulsant, and anti-inflammatory agent. In medicinal chemistry, it has been investigated for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

1-[(2-methylphenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-15-4-2-3-5-16(15)14-19-10-12-20(13-11-19)17-6-8-18(9-7-17)21(22)23/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRWCUQMFRLEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5267253

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